molecular formula C17H18ClNO4S B11404176 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B11404176
M. Wt: 367.8 g/mol
InChI Key: LEMXMFHIMWOEOL-UHFFFAOYSA-N
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Description

    is a complex organic compound with the following structure:

    3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide: C16H16O4S\text{C}_{16}\text{H}_{16}\text{O}_4\text{S}C16​H16​O4​S

    .
  • It contains a benzamide core, a chloro-substituted tetrahydrothiophene ring, and a furan-2-ylmethyl group.
  • This compound is of interest due to its unique structural features and potential applications.
  • Preparation Methods

    • Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not readily available in the literature.
    • Researchers may need to explore custom synthesis or modify existing methods to access it.
  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions could yield derivatives with modified functional groups or stereochemistry.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).

      Industry: Evaluate its use in materials science (e.g., polymers, catalysts).

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs to this compound. Its uniqueness lies in the combination of the benzamide, tetrahydrothiophene, and furan moieties.

    Remember that this compound’s scarcity in the literature may limit our knowledge. Researchers should explore its properties further to unlock its full potential

    Properties

    Molecular Formula

    C17H18ClNO4S

    Molecular Weight

    367.8 g/mol

    IUPAC Name

    3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

    InChI

    InChI=1S/C17H18ClNO4S/c1-12-5-6-16(23-12)10-19(15-7-8-24(21,22)11-15)17(20)13-3-2-4-14(18)9-13/h2-6,9,15H,7-8,10-11H2,1H3

    InChI Key

    LEMXMFHIMWOEOL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)Cl

    Origin of Product

    United States

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